2-[(2-Chloro-6-fluorophenyl)methyl]-4,7-dimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione
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Overview
Description
The compound “2-[(2-Chloro-6-fluorophenyl)methyl]-4,7-dimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione” is a complex organic molecule . It has been studied for its potential as a thrombin inhibitor .
Synthesis Analysis
The synthesis of similar compounds often involves the Sandmeyer reaction, a well-known reaction used for the conversion of an aryl amine to an aryl halide in the presence of Cu (I) halide via the formation of a diazonium salt intermediate . This reaction can be processed with or without copper catalysts for the formation of various linkages .Molecular Structure Analysis
The molecular structure of this compound is complex. It contains multiple functional groups, including a chloro-fluorophenyl group, a purinoimidazole dione group, and a prop-2-enyl group .Chemical Reactions Analysis
The compound may undergo various chemical reactions. For instance, it might participate in reactions involving diazonium salts, which are frequently used for the preparation of organic nanocompounds and grafted a variety of organic molecules on metallic surfaces .Scientific Research Applications
Anticancer Drug Research
- Research has explored compounds with structures related to 2-[(2-Chloro-6-fluorophenyl)methyl]-4,7-dimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione in the quest for potential anticancer drugs. One study synthesized derivatives of a lead structure to investigate their cytotoxic activity in various cancer cell lines. This research contributes to the ongoing search for effective cancer treatments (Kuo et al., 1996).
Electron Delocalization Studies
- Another area of research focuses on the molecular structure and reactivity of compounds similar to the query chemical. A study investigated compounds with N-fluorophenyl substituents, examining their electron delocalization and stability. This contributes to understanding the chemical properties and potential applications of these compounds (Hobbs et al., 2010).
Vascular Smooth Muscle Cell Proliferation Inhibition
- Research into the inhibition of vascular smooth muscle cell proliferation is another application. A series of compounds structurally related to the query chemical were synthesized and tested for their inhibitory activity, showing potential in cardiovascular disease treatment (Ryu et al., 2008).
Synthesis of Purine Analogs
- The synthesis of purine analogs is another area where compounds like this compound have applications. Studies in this field aim to create purine analogs for various biochemical applications, including pharmaceutical development (Alves et al., 1994).
Antiarrhythmic Activity
- The development of antiarrhythmic drugs is also an area of interest. Research has been conducted on a series of compounds for their potential as antiarrhythmic agents, with some showing effectiveness in preclinical models (Matsukura et al., 1992).
Structural Analysis of Similar Compounds
- Structural analysis of compounds with similar frameworks provides insights into their chemical properties and potential applications in various fields, such as material science and pharmaceuticals (Li et al., 2005).
Mechanism of Action
The compound has been studied for its potential as a thrombin inhibitor . Thrombin is a key enzyme in the coagulation cascade, which is responsible for the conversion of fibrinogen to fibrin, leading to blood clot formation. By inhibiting thrombin, this compound could potentially prevent or treat conditions related to blood clots.
Properties
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methyl]-4,7-dimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClFN5O2/c1-4-8-24-11(2)9-25-15-16(22-18(24)25)23(3)19(28)26(17(15)27)10-12-13(20)6-5-7-14(12)21/h4-7,9H,1,8,10H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWNFHQWLRQYNIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CC=C)N(C(=O)N(C3=O)CC4=C(C=CC=C4Cl)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClFN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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